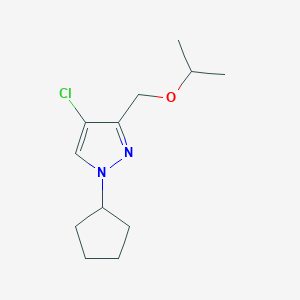
4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as CP-471, 474 or JNJ-38431055. It belongs to the class of pyrazoles and has been shown to have promising activity in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole involves the inhibition of specific enzymes, such as CDK7 and GSK-3β. CDK7 is involved in the regulation of cell cycle progression, and its inhibition leads to cell cycle arrest and apoptosis. GSK-3β is involved in the regulation of various cellular processes, including glycogen metabolism, gene expression, and apoptosis. Inhibition of GSK-3β leads to the activation of the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole have been extensively studied in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in macrophages. Moreover, it has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain of Alzheimer's disease mouse models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole in lab experiments include its potent activity and specificity towards CDK7 and GSK-3β. This compound has been shown to have promising activity in the treatment of various diseases, including cancer, inflammation, and neurological disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and administration route of this compound.
Direcciones Futuras
There are several future directions for the research on 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole. One direction is to investigate the potential of this compound in combination therapy with other anticancer drugs. Another direction is to study the effects of this compound on other cellular processes, such as autophagy and apoptosis. Moreover, further studies are needed to determine the optimal dosage and administration route of this compound for the treatment of various diseases. Finally, the development of more potent and selective inhibitors of CDK7 and GSK-3β based on the structure of 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is also a promising future direction.
Conclusion:
In conclusion, 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is a promising chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine the optimal dosage and administration route of this compound for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole involves several steps, including the reaction of cyclopentylmagnesium bromide with ethyl 2-chloroacetate, followed by the reaction of the resulting product with hydrazine hydrate. The final product is obtained by reaction of the intermediate with 1-chloro-3-isopropoxymethyl-4-methylbenzene. The synthesis of this compound has been described in detail in several research papers.
Aplicaciones Científicas De Investigación
4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the activity of cyclin-dependent kinase 7 (CDK7), which is involved in the regulation of cell cycle progression. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to have potential activity in the treatment of neurological disorders, such as Alzheimer's disease, by inhibiting the activity of glycogen synthase kinase 3 beta (GSK-3β).
Propiedades
IUPAC Name |
4-chloro-1-cyclopentyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-9(2)16-8-12-11(13)7-15(14-12)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSMZRZIUFHHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Cl)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetonitrile](/img/structure/B2708816.png)
![4-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2708818.png)
![benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2708820.png)
![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)
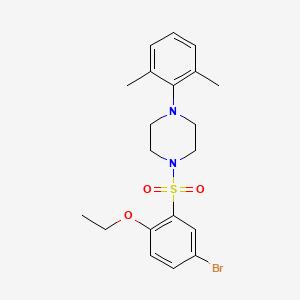
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate](/img/structure/B2708823.png)
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid](/img/structure/B2708826.png)
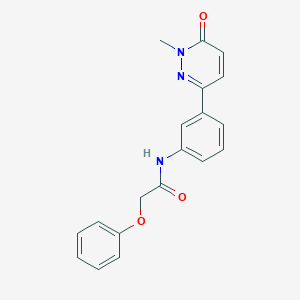
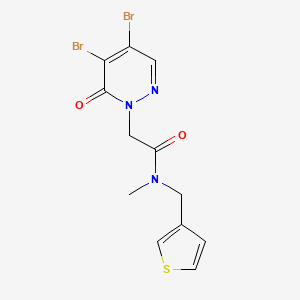
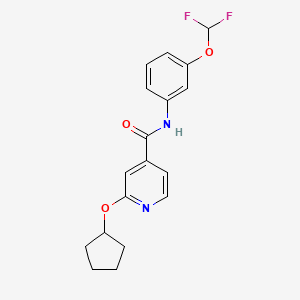
![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2708833.png)

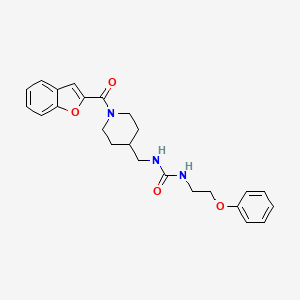
![1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2708838.png)